Synthesis and Preparation of Bismuth(III) Trifluoromethanesulfonate: A Technical Guide
Synthesis and Preparation of Bismuth(III) Trifluoromethanesulfonate: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Bismuth(III) trifluoromethanesulfonate (B1224126), often abbreviated as Bi(OTf)₃, has emerged as a versatile and environmentally benign Lewis acid catalyst in a myriad of organic transformations. Its low toxicity, high catalytic activity, air tolerance, and reusability make it a compelling alternative to conventional Lewis acids.[1] This technical guide provides an in-depth overview of the primary synthetic routes to Bi(OTf)₃, complete with detailed experimental protocols and comparative data to aid researchers in its preparation and application.
Physicochemical Properties
Bismuth(III) trifluoromethanesulfonate is a white to off-white, hygroscopic powder that is stable in air up to 100 °C.[2][3] It exhibits high solubility in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3]
| Property | Value |
| CAS Number | 88189-03-1[2] |
| Molecular Formula | C₃BiF₉O₉S₃[2] |
| Molecular Weight | 656.19 g/mol [2][4] |
| Melting Point | >300 °C[5] |
Synthetic Methodologies
The preparation of Bismuth(III) trifluoromethanesulfonate can be achieved through several synthetic pathways. The most prevalent methods involve the reaction of a bismuth precursor with trifluoromethanesulfonic acid (triflic acid, TfOH). Key considerations for selecting a synthetic route include scale, desired purity, and available starting materials.
Method 1: From Bismuth(III) Oxide
A common and cost-effective method for the large-scale synthesis of Bi(OTf)₃ involves the reaction of bismuth(III) oxide (Bi₂O₃) with triflic acid.[1][6][7] This method is advantageous due to the low cost and stability of the bismuth source.[7]
Reaction: Bi₂O₃ + 6 TfOH → 2 Bi(OTf)₃ + 3 H₂O
A notable variation of this method utilizes a water/alcohol mixture as the reaction medium, which facilitates a high yield and environmentally friendly process.[6] The use of chlorobenzene (B131634) as a solvent has also been reported.[7]
Quantitative Data for Synthesis from Bismuth(III) Oxide
| Parameter | Value | Reference |
| Starting Materials | Bismuth(III) oxide (Bi₂O₃), Trifluoromethanesulfonic acid (TfOH) | [1][6][7] |
| Solvent | Water/Alcohol mixture (e.g., 75:25 ethanol (B145695)/water) | [6] |
| Reactant Ratio (TfOH:Bi₂O₃) | 6:1 to 6.5:1 molar ratio | [6] |
| Bi₂O₃ Concentration | 40 - 80 g/L (preferably 50 - 70 g/L) | [6] |
| TfOH Concentration | 70 - 150 g/L | [6] |
| Reaction Temperature | 40 - 75 °C (preferably 60 - 70 °C) | [6] |
| Yield | ≥ 97% | [6] |
Experimental Protocol: Synthesis from Bismuth(III) Oxide in a Water/Alcohol Medium [6]
-
To a round-bottomed flask, add bismuth(III) oxide (Bi₂O₃).
-
Add a 75:25 (v/v) mixture of ethanol and water to the flask.
-
With stirring, slowly add trifluoromethanesulfonic acid (TfOH) to the suspension. The molar ratio of TfOH to Bi₂O₃ should be approximately 6:1.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature with stirring until the reaction is complete, as monitored by the dissolution of the solid.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting solid is further purified, for example, by lyophilization, to yield hydrated Bismuth(III) trifluoromethanesulfonate.
Method 2: From Triphenylbismuth (B1683265)
An alternative synthesis route involves the protiodemetallation of triphenylbismuth (Ph₃Bi) with a stoichiometric amount of triflic acid.[8] This method can also be used to isolate intermediate phenylbismuth triflate species.
Reaction: Ph₃Bi + 3 TfOH → Bi(OTf)₃ + 3 C₆H₆
Experimental Protocol: Synthesis from Triphenylbismuth
A detailed, step-by-step experimental protocol for this specific method at a preparative scale is less commonly reported in the readily available literature compared to the bismuth oxide method. Researchers interested in this route should consult specialized organometallic chemistry literature for precise conditions and safety precautions associated with handling triphenylbismuth and its byproducts.
Visualization of Synthetic Workflow
The following diagram illustrates the general experimental workflow for the synthesis of Bismuth(III) trifluoromethanesulfonate from Bismuth(III) Oxide.
Caption: Workflow for Bi(OTf)₃ synthesis from Bi₂O₃.
Characterization
The synthesized Bismuth(III) trifluoromethanesulfonate can be characterized by various analytical techniques to confirm its identity and purity.
-
Infrared (IR) Spectroscopy: A characteristic IR spectrum (nujol mull) shows strong absorption bands in the regions of 1230-1290 cm⁻¹ (vs), 1180 cm⁻¹ (s), and 1034 cm⁻¹ (s), which are indicative of the triflate anion. A broad band between 3450-3550 cm⁻¹ may also be present, suggesting the presence of water of hydration.[6]
-
Melting Point: As a high-melting solid, a melting point greater than 300 °C is expected.[5]
Conclusion
The synthesis of Bismuth(III) trifluoromethanesulfonate, a valuable Lewis acid catalyst, is readily achievable through scalable and cost-effective methods, particularly from bismuth(III) oxide. The protocols and data presented in this guide offer a solid foundation for researchers to prepare and utilize this versatile reagent in their synthetic endeavors. Careful control of reaction parameters is crucial for achieving high yields and purity. The provided workflow visualization offers a clear and concise overview of the synthetic process.
References
- 1. Bismuth (III) Triflate: A Mild, Efficient Promoter for the Synthesis of Trisubstituted Alkenes through Knoevenagel Condensation – Oriental Journal of Chemistry [orientjchem.org]
- 2. strem.com [strem.com]
- 3. Bismuth Triflate [drugfuture.com]
- 4. bismuth(III)-trifluoromethanesulfonate | C3H3BiF9O9S3 | CID 50932636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 三氟甲基磺酸铋(III) | Sigma-Aldrich [sigmaaldrich.com]
- 6. US20040167345A1 - Method for preparing bismuth tris-trifluoromethanesulphonate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
